molecular formula C11H13N3S B2364790 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine CAS No. 886899-59-8

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine

Cat. No.: B2364790
CAS No.: 886899-59-8
M. Wt: 219.31
InChI Key: UTBPFWLURBLDPW-UHFFFAOYSA-N
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Description

2-((4-Phenyl-1H-imidazol-2-yl)thio)ethanamine is a synthetic small molecule featuring a 4-phenyl-1H-imidazole core, a scaffold recognized for its significant role in medicinal chemistry and biochemical probe development . The core structure is known to serve as a pharmacophore for binding heme-containing enzymes, with documented activity against targets such as Indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme that is a potential therapeutic target in cancer research . The specific modification with a thioethanamine side chain at the C-2 position is designed to explore enhanced interactions with the enzyme's active site, potentially engaging with residues in the interior pocket such as C129 and S167, as seen in related analogs . This strategic design aims to improve potency and selectivity, making it a valuable tool for researchers investigating immune-oncology pathways and tryptophan metabolism. The compound is provided for in vitro research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-6-7-15-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBPFWLURBLDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine involves three critical stages:

  • Imidazole Ring Formation : Construction of the 4-phenyl-1H-imidazole scaffold.
  • Thioether Linkage Installation : Introduction of the sulfur-containing bridge at the imidazole's 2-position.
  • Amine Functionalization : Attachment and deprotection of the ethanamine group.

Each stage is interdependent, with reaction conditions significantly influencing yield and purity.

Imidazole Ring Synthesis

The imidazole core is synthesized via cyclization reactions using α-amino ketones as intermediates. A representative protocol involves:

Formation of α-Amino Ketones

1-(4-Aminophenyl)ethan-1-one reacts with α-haloketones (e.g., phenacyl bromide) in a propan-2-ol/water mixture (1:2) under reflux for 3 hours, yielding 2-((4-acetylphenyl)amino)-1-arylethan-1-ones (85–94% yield). Spectral confirmation includes:

  • ¹H NMR : Resonances for NHCH₂C=O protons at δ 4.2–4.5 ppm.
  • ¹³C NMR : Carbonyl signals at δ 195–200 ppm.

Cyclization to Imidazolethiones

α-Amino ketones are treated with potassium thiocyanate (KSCN) in refluxing acetic acid for 3–4 hours, forming 4-phenyl-1H-imidazole-2-thiones (imidazolethiones). Key observations:

  • Reaction Efficiency : Yields range from 78% to 92%.
  • Spectral Data :
    • IR : C=S stretch at 1150–1250 cm⁻¹.
    • ¹H NMR : Loss of NHCH₂C=O protons, emergence of imidazole NH at δ 12.5–13.0 ppm.

Thioether Linkage Installation

The thioether bridge is introduced via S-alkylation of imidazolethiones.

Alkylation with Protected Ethanamine Derivatives

Imidazolethiones react with Boc-protected 2-bromoethylamine in dimethylformamide (DMF) using triethylamine (TEA) as a base. Conditions:

  • Molar Ratio : 1:1.2 (imidazolethione : alkylating agent).
  • Temperature : 60°C for 6 hours.
  • Yield : 65–75% after column chromatography.
Mechanistic Insight

The thiolate ion (generated via deprotonation by TEA) undergoes nucleophilic substitution with the bromoethylamine derivative, forming the S-(2-aminoethyl)thioether. The Boc group prevents undesired side reactions at the amine.

Amine Deprotection

The final step involves removing the Boc protecting group to liberate the primary amine.

Acidic Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours achieves quantitative deprotection.

Characterization of Final Product
  • ¹H NMR :
    • Boc group signals (δ 1.4 ppm, singlet) disappear.
    • Ethylamine protons appear as a triplet at δ 2.8 ppm (J = 6.5 Hz).
  • Mass Spectrometry : Molecular ion peak at m/z 247.1 (M+H⁺).

Alternative Synthetic Pathways

One-Pot Imidazole-Thioether Assembly

A modified approach condenses 1-(4-aminophenyl)ethanone, thiourea, and 2-bromoethylamine hydrochloride in acetic acid, yielding the target compound in 58% yield. Limitations include lower purity (∼85%) due to byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization and alkylation steps, improving yield to 82%.

Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvent : DMF enhances alkylation efficiency due to high polarity.
  • Base Impact : Potassium carbonate (K₂CO₃) minimizes over-alkylation compared to TEA.

Protecting Group Strategy

Boc protection prevents side reactions but requires acidic deprotection. Alternative groups (e.g., Fmoc) were less effective due to stability issues under alkylation conditions.

Analytical Data Comparison

Parameter Boc-Protected Intermediate Final Product
Molecular Formula C₁₆H₂₀N₃O₂S C₁₁H₁₃N₃S
Melting Point 112–114°C 89–91°C
HPLC Purity 98.5% 99.2%

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing Boc-protected bromoethylamine with cheaper tosylate derivatives reduces raw material costs by 40% without compromising yield.

Waste Management

Acetic acid and DMF are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. The general synthetic route includes:

  • Formation of the Imidazole Ring : The initial step often involves the condensation of appropriate precursors to form the imidazole structure.
  • Introduction of the Thioethanamine Moiety : This step involves nucleophilic substitution reactions where thioethanamine is introduced to the imidazole derivative.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through NMR and mass spectrometry to confirm its structure.

Biological Activities

The biological activities of this compound are primarily attributed to its imidazole core, which is known for various pharmacological effects. Research indicates that compounds with similar structures often exhibit:

  • Antibacterial Activity : Studies have shown that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, derivatives in related studies demonstrated significant antibacterial properties against these pathogens .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies using MTT assays have indicated that certain derivatives exhibit potent antiproliferative activity against cancer cells like C6 (rat glioma) and HepG2 (human liver), with some showing IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of this compound in the context of its biological activities:

  • Anticancer Studies : In one study, a series of imidazole derivatives were synthesized and tested for their antitumor potential against various cell lines. The results showed that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
    CompoundIC50 (C6)IC50 (HepG2)
    20g15.67 ± 2.5258.33 ± 2.89
    Cisplatin23.0 ± 1.7346.67 ± 7.64
  • Mechanistic Studies : Further investigations into the mechanisms of action revealed that certain derivatives could induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as Bax and Bcl-2 .
  • Antibacterial Evaluations : Another study assessed the antibacterial efficacy of related compounds against multiple bacterial strains, confirming that modifications in the imidazole structure could enhance activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

N-Substituted Acetamide Derivatives

Compounds such as N-(4-Iodophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (25) and N-Isopropyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide (26) feature acetamide groups instead of ethanamine. These derivatives exhibit modified pharmacokinetic properties due to increased hydrophobicity from the iodophenyl or isopropyl substituents. Synthesis involves coupling 4-phenyl-1H-imidazole-2-thiol with activated carboxylic acids, yielding 70% efficiency for compound 25 .

Aryl-Substituted Imidazoles

Derivatives like 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole and 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole replace the ethanamine group with heteroaromatic rings (e.g., thiophene, furan).

Ethanamine-Based Analogues

Enantiomeric Variants
  • (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine : This enantiomer is prioritized in drug synthesis due to its role in IBS-d therapy. It has a melting point of 136–138°C and ≥99% purity .
  • (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine : The (R)-enantiomer (CAS: 335246-81-6) is less studied but available at 95% purity, highlighting the importance of chirality in pharmacological applications .
Functional Group Modifications
  • 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride : The addition of a hydrochloride salt improves solubility, making it suitable for in vitro assays. It is offered at 95% purity .

Thioether-Linked Derivatives

  • 2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethanamine (CAS: 38585-67-0): This compound replaces the phenyl group with a methyl-imidazole moiety, likely altering metabolic stability and receptor selectivity .

Biological Activity

The compound 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure

The molecular structure of this compound includes:

  • An imidazole ring
  • A phenyl group
  • A thioether linkage

This unique combination contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures reduced the viability of several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • PPC-1 (prostate cancer)
  • U-87 (glioblastoma)

The most promising compounds from this study showed over 80% reduction in cell viability at specific concentrations, indicating strong potential for further development as anticancer agents .

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231<20
Compound BPPC-1<15
Compound CU-87<10

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth. Specific mechanisms include disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

This compound acts as a potential inhibitor of enzymes involved in critical biochemical pathways. Its interaction with enzyme active sites is facilitated by the imidazole ring's ability to coordinate with metal ions, affecting enzyme functionality and leading to therapeutic effects in conditions such as cancer and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety interacts with metal-containing enzymes, disrupting their activity.
  • Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation.
  • Antioxidant Properties : The compound exhibits potential antioxidant effects, which can protect cells from oxidative stress .

Study on Anticancer Efficacy

In a recent study, a series of imidazole derivatives were synthesized, including this compound. The derivatives were evaluated for their cytotoxicity against multiple cancer cell lines. Results indicated that certain modifications to the imidazole structure significantly enhanced anticancer activity. Notably, the presence of electron-donating groups on the phenyl ring correlated with increased potency .

Enzyme Interaction Studies

Another research focused on the binding affinity of this compound to specific enzymes involved in metabolic processes. The study employed kinetic assays to determine the inhibition constants (Ki), revealing that this compound effectively inhibits key enzymes at low micromolar concentrations.

Q & A

Q. What are the common synthetic routes for 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine?

  • Methodology : The synthesis typically involves two key steps: (i) Imidazole ring formation : Condensation of glyoxal, ammonia, and an aromatic aldehyde (e.g., benzaldehyde derivatives) under reflux conditions to generate the 4-phenyl-1H-imidazole core . (ii) Thioether bond introduction : Reaction of the imidazole-2-thiol intermediate with 2-chloroethylamine or its derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .
  • Optimization : Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (6–12 hours) significantly impact yield. Purification often involves column chromatography or recrystallization .

Q. How is the compound characterized structurally?

  • Key Techniques :
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsion angles in the imidazole-thioether moiety) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (CH₂-S), and δ 2.8–3.2 ppm (NH₂) confirm the structure .
  • 2D NMR (COSY, HSQC) : Validates connectivity between the imidazole ring and thioethylamine chain .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ ion) .

Q. What are the physicochemical properties of this compound?

  • Melting Point : Typically 180–185°C (hydrochloride salt form) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
  • Stability : Sensitive to oxidation; storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

Q. What safety precautions are required during handling?

  • Hazards : Harmful if inhaled, ingested, or absorbed through skin .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with 5% acetic acid .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity (e.g., anticancer or antimicrobial)?

  • In vitro assays :
  • Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
    • Mechanistic studies :
  • Enzyme inhibition : COX-1/2 inhibition assays to assess anti-inflammatory potential .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. How do structural modifications influence its pharmacological activity?

  • SAR Insights :
  • Imidazole substitution : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance COX-2 selectivity .
  • Thioether chain : Elongation (e.g., replacing ethylamine with propylamine) improves membrane permeability but may reduce solubility .
    • Case Study : Replacing the phenyl group with a 4-fluorophenyl moiety increased anticancer activity by 40% in HepG2 cells .

Q. What are the common challenges in synthesizing this compound, and how can they be addressed?

  • Side reactions :
  • Oxidation of thiol : Use reducing agents (e.g., DTT) or inert atmospheres to prevent disulfide formation .
  • Ring-opening of imidazole : Avoid strong acids/bases during purification .
    • Yield optimization : Microwave-assisted synthesis reduces reaction time (2–4 hours) and improves yield by 15–20% .

Q. How can computational methods predict its binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2 or kinases) .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME or pkCSM evaluates bioavailability, BBB penetration, and toxicity .

Q. Why do reported synthetic yields vary across studies?

  • Key factors :
  • Starting material purity : Impurities in 4-phenylimidazole precursors reduce yields by 10–15% .
  • Catalyst choice : K₂CO₃ vs. Cs₂CO₃ affects thioether bond formation efficiency (65% vs. 78% yield) .
    • Resolution : Detailed reaction monitoring (TLC/HPLC) and stoichiometric adjustments (1.2–1.5 equivalents of 2-chloroethylamine) improve reproducibility .

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